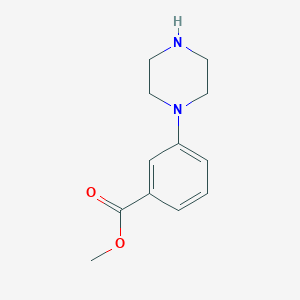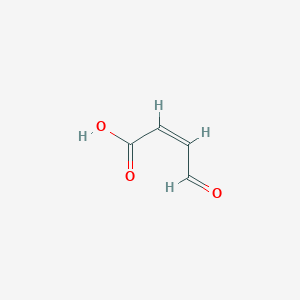
cis-beta-Formylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cis-beta-Formylacrylic acid: is an organic compound characterized by the presence of a formyl group and a carboxylic acid group on an acrylic backbone. This compound exists in a cis configuration, which means that the substituents are on the same side of the double bond. It is known for its role in various chemical reactions and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: cis-beta-Formylacrylic acid can be synthesized through the oxidation of furan compounds. One common method involves the use of aqueous hydrogen peroxide in the presence of compounds of vanadium, selenium, or chromium. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the formation of the desired cis isomer .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of furan derivatives. This process involves the use of molecular oxygen or peroxides as oxidizing agents. The reaction is typically carried out in a vapor-phase reactor with catalysts such as vanadium(V) oxide .
化学反応の分析
Types of Reactions: cis-beta-Formylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or maleic anhydride.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Maleic acid, maleic anhydride.
Reduction: cis-beta-Hydroxyacrylic acid.
Substitution: Various substituted acrylic acids depending on the reagent used.
科学的研究の応用
cis-beta-Formylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of cis-beta-Formylacrylic acid involves its ability to participate in various chemical reactions due to the presence of both formyl and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid, which can then participate in further reactions to form more complex molecules .
類似化合物との比較
trans-beta-Formylacrylic acid: The trans isomer of the compound, which has different physical and chemical properties.
Maleic acid: A dicarboxylic acid that is structurally similar but lacks the formyl group.
Fumaric acid: Another dicarboxylic acid with a similar structure but different configuration.
Uniqueness: cis-beta-Formylacrylic acid is unique due to its cis configuration and the presence of both formyl and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
特性
CAS番号 |
1575-59-3 |
|---|---|
分子式 |
C4H4O3 |
分子量 |
100.07 g/mol |
IUPAC名 |
(E)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |
InChIキー |
ZOIRMVZWDRLJPI-OWOJBTEDSA-N |
SMILES |
C(=CC(=O)O)C=O |
異性体SMILES |
C(=C/C(=O)O)\C=O |
正規SMILES |
C(=CC(=O)O)C=O |
| 4437-06-3 1575-59-3 |
|
同義語 |
4-oxo-2-butenoic acid fumaraldehydic acid fumaraldehydic acid, (Z)-isomer malealdehydic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


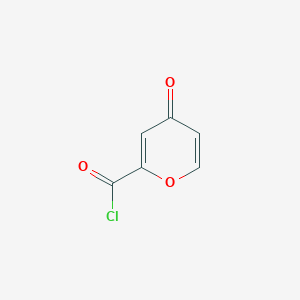
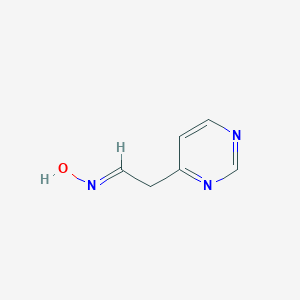
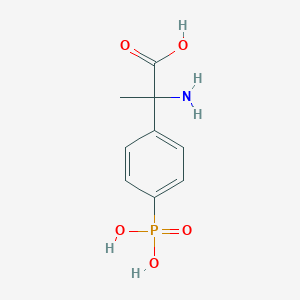
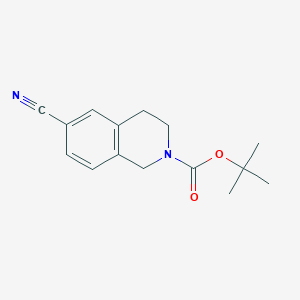
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
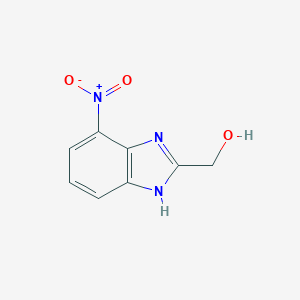
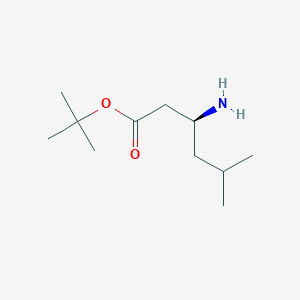
![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
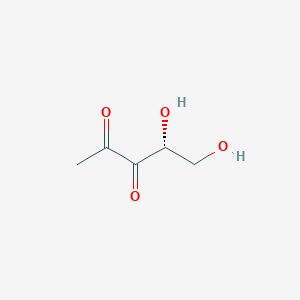
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
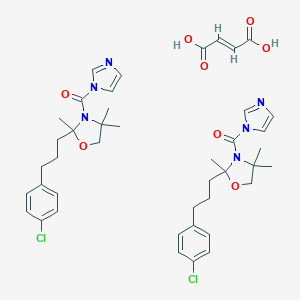
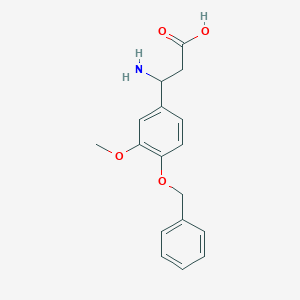
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
